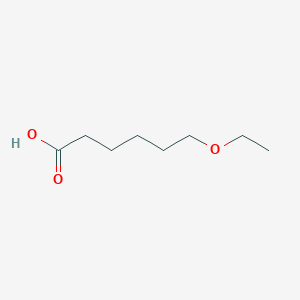

6-Ethoxyhexanoic acid

Description

The exact mass of the compound 6-Ethoxyhexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethoxyhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxyhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-7-5-3-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYWGHFLZRIVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631229 | |

| Record name | 6-Ethoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70160-08-6 | |

| Record name | 6-Ethoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone represents a fundamental and highly efficient transesterification reaction. This guide elucidates the core principles of this transformation, focusing on the acid-catalyzed ring-opening of the lactone with ethanol. We will explore the reaction mechanism in detail, provide a comparative analysis of various catalytic systems, and present a robust, step-by-step experimental protocol. Furthermore, this document will equip researchers with the necessary information for effective reaction monitoring, product purification, and comprehensive characterization. The insights provided herein are designed to empower scientific professionals to not only replicate this synthesis but also to intelligently adapt and optimize it for their specific research and development needs.

Introduction: The Significance of Ethyl 6-Hydroxyhexanoate

Ethyl 6-hydroxyhexanoate is a bifunctional molecule featuring both a hydroxyl group and an ethyl ester. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its primary applications lie in the production of specialty polymers and as a precursor to high-value fine chemicals, including the fragrance compound ethyl 6-acetoxyhexanoate.[1] The straightforward synthesis from the inexpensive and readily available ε-caprolactone makes it an attractive target for both academic and industrial laboratories.[1] The ring-opening of lactones is a cornerstone reaction in organic chemistry, providing access to a wide array of linear, functionalized molecules.[1]

Mechanistic Insights: The Acid-Catalyzed Ring-Opening Cascade

The conversion of ε-caprolactone to ethyl 6-hydroxyhexanoate is a classic example of an acid-catalyzed transesterification.[1][2] The reaction proceeds through a well-defined series of steps, which can be understood through the "Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation" (PADPED) mechanism under acidic conditions.[2]

A computational study at the DFT level of theory on the ring-opening of ε-caprolactone by methanol catalyzed by sulfonic acids suggests that the acid catalyst behaves bifunctionally, activating both the monomer and the alcohol.[3][4]

Here is a conceptual breakdown of the acid-catalyzed mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of ε-caprolactone by an acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A series of proton transfer steps occur. A proton is lost from the attacking ethanol moiety and another is gained on the endocyclic oxygen atom, preparing it to be a good leaving group.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond and the opening of the lactone ring.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, ethyl 6-hydroxyhexanoate.

Caption: Acid-Catalyzed Ring-Opening Mechanism.

Catalytic Strategies: A Comparative Overview

While acid catalysis is the most common approach for this transformation, other catalytic systems can also be employed. The choice of catalyst can significantly impact reaction rates, yields, and the need for purification.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available, effective.[1] | Corrosive, can lead to side reactions, requires neutralization during workup. |

| Lewis Acids | Zn(OAc)₂, Sn(Oct)₂, FeCl₃ | Can be highly efficient, some offer good control over polymerization.[5][6][7] | Can be sensitive to moisture, potential for metal contamination in the product. |

| Enzymatic | Lipases (e.g., Novozyme 435) | High selectivity, mild reaction conditions, environmentally friendly.[8] | Generally slower reaction times, can be more expensive, potential for enzyme denaturation. |

| Organocatalysts | Phosphoric acids, Benzoic acid | Metal-free, can offer high control and living polymerization characteristics.[9][10] | May require higher catalyst loadings, can be more expensive than simple acids. |

Experimental Protocol: A Validated Method for Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 6-hydroxyhexanoate via acid-catalyzed transesterification of ε-caprolactone.[1]

Materials and Equipment

-

ε-Caprolactone (reagent grade)

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine ε-caprolactone and an excess of anhydrous ethanol. A typical molar ratio of ethanol to ε-caprolactone is 10:1 to ensure the equilibrium favors the product.

-

Catalyst Addition: With vigorous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by comparing the reaction mixture to the ε-caprolactone starting material.[1][11]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add deionized water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.[1]

-

Combine the organic layers and wash with brine.[1]

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 6-hydroxyhexanoate.[1]

-

Purification: For higher purity, the product can be purified by vacuum distillation.[1]

Caption: Experimental Workflow for Synthesis.

Characterization of Ethyl 6-Hydroxyhexanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [12][13] |

| Molecular Weight | 160.21 g/mol | [12] |

| Appearance | Liquid | |

| Boiling Point | 127-128 °C at 12 mmHg | [14] |

| Density | 0.985 g/mL at 25 °C | [14] |

| Refractive Index | n20/D 1.437 | [14] |

Spectroscopic data is crucial for structural confirmation:

-

¹H NMR Spectroscopy: Will show characteristic peaks for the ethyl group, the methylene groups of the hexanoate chain, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: Will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the six carbons of the hexanoate backbone.

-

Infrared (IR) Spectroscopy: Will exhibit a strong absorption band for the C=O stretch of the ester and a broad absorption for the O-H stretch of the hydroxyl group.[12]

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.[15]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone. By understanding the underlying reaction mechanism, considering the various catalytic options, and following a robust experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The detailed information on purification and characterization ensures the final product meets the high standards required for research and development in the pharmaceutical and fine chemical sectors.

References

-

PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transesterification reaction of PLA using ethanol and Zn (1)2. Retrieved from [Link]

-

Wiley Online Library. (2024). Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. ChemSusChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes. Retrieved from [Link]

-

PubMed. (2015). An enzyme cascade synthesis of ε-caprolactone and its oligomers. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 6-hydroxyhexanoate (C8H16O3). Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the following ring-opening transesterific.... Retrieved from [Link]

-

ResearchGate. (n.d.). Transesterification of higher esters with ethanol a. Retrieved from [Link]

-

ACS Publications. (2026). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Retrieved from [Link]

-

ACS Publications. (2010). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Frontiers. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]

-

Scientific.net. (2024). Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Ring‐Opening Polymerization of ϵ‐Caprolactone by Benzoic Acid in the Presence of Benzyl Alcohol as Initiator. Retrieved from [Link]

-

ERIC. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Pure Synth. (n.d.). Ethyl 6-Hydroxyhexanoate 95.0%(GC). Retrieved from [Link]

-

Mol-Instincts. (2025). ethyl 6-hydroxyhexanoate. Retrieved from [Link]

-

PubMed. (2010). Ring-opening polymerization of ε-caprolactone catalyzed by sulfonic acids: computational evidence for bifunctional activation. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews. Retrieved from [Link]

-

LSU Scholarly Repository. (2012). Controlled/living ring-opening polymerization of ε-caprolactone catalyzed by phosphoric acid. Retrieved from [Link]

-

PubMed. (2026). Biosynthesis of poly(6-hydroxyhexanoate) [poly(ε-caprolactone)] using engineered polyhydroxyalkanoate synthetic system in Escherichia coli. Retrieved from [Link]

- Google Patents. (n.d.). US8217186B2 - Process for preparing epsilon-caprolactone.

-

ResearchGate. (2025). Enzymatic synthesis of poly(ε-caprolactone -co- ε-thiocaprolactone). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ring-opening polymerization of ε-caprolactone catalyzed by sulfonic acids: computational evidence for bifunctional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "Controlled/living ring-opening polymerization of ε-caprolactone cataly" by Chun Xia Chen, Rong Xu et al. [repository.lsu.edu]

- 11. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 12. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 6-hydroxyhexanoate | CAS 5299-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Ethyl 6-Hydroxyhexanoate(5299-60-5)IR [m.chemicalbook.com]

"acid-catalyzed ring-opening of ε-caprolactone with ethanol"

Technical Guide: Acid-Catalyzed Ring-Opening of -Caprolactone with Ethanol

Synthesis of Ethyl 6-Hydroxyhexanoate & Implications for Polymer Initiation

Executive Summary

The ring-opening of

This guide focuses on the acid-catalyzed alcoholysis using Brønsted acids (e.g.,

Mechanistic Foundations

The reaction proceeds via an Acid-Catalyzed Nucleophilic Acyl Substitution . Unlike base-catalyzed hydrolysis which consumes the catalyst, the acid pathway activates the carbonyl electrophile, making it susceptible to attack by the weak nucleophile (ethanol).

Reaction Pathway

The transformation involves the cleavage of the acyl-oxygen bond (C-O) of the lactone ester group.

-

Activation: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Ring Opening: The cyclic ester bond breaks, relieving the ring strain (

28 kJ/mol for 7-membered rings). -

Proton Transfer: Rapid proton exchange yields the stable linear ester, Ethyl 6-hydroxyhexanoate.

Mechanism Diagram

The following diagram illustrates the electronic flow and intermediate states.

Figure 1: Mechanism of acid-catalyzed ethanolysis of

Critical Parameter: Stoichiometry & Kinetics

The outcome of this reaction is strictly governed by the Ethanol:Lactone molar ratio .

| Parameter | Synthesis of Ethyl 6-Hydroxyhexanoate | Synthesis of Polycaprolactone (PCL) |

| Role of Ethanol | Reactant (Solvent) | Initiator (Chain Transfer Agent) |

| Molar Ratio (EtOH:CL) | > 5:1 (Excess) | 1:10 to 1:1000 |

| Kinetic Regime | Transesterification dominates | Propagation (ROP) dominates |

| Temperature | Reflux (78°C) | 100°C - 160°C |

| Preferred Catalyst | Sn(Oct) |

Expert Insight: To isolate the monomeric hydroxy-ester, one must use a large excess of ethanol. This shifts the equilibrium toward the product (Le Chatelier's principle) and prevents the hydroxyl group of the product from attacking another lactone molecule, which would lead to oligomerization.

Experimental Protocol: Synthesis of Ethyl 6-Hydroxyhexanoate

Objective: High-yield synthesis of Ethyl 6-hydroxyhexanoate (>95% purity). Scale: 100 mmol basis.

Materials & Reagents[2]

-

-Caprolactone (11.41 g, 100 mmol): Dry over

-

Absolute Ethanol (46 g, ~1000 mmol): 10 molar equivalents.

-

Sulfuric Acid (

, conc.): 0.2 mL (Catalytic amount, ~1-2 mol%). -

Solvents: Diethyl ether (extraction), Brine (wash),

(neutralization).

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to minimize moisture ingress (though less critical than in ROP, moisture can hydrolyze the ester).

-

Reaction Initiation:

-

Charge the flask with

-caprolactone (11.41 g) and absolute ethanol (50 mL). -

Add concentrated

(0.2 mL) dropwise with stirring.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The lactone spot (

) should disappear, replaced by the hydroxy-ester spot (

-

-

Workup (Quenching):

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove excess ethanol.

-

Dilute the oily residue with diethyl ether (50 mL).

-

-

Purification:

-

Wash the organic layer with saturated

( -

Wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Final Isolation:

-

The crude product is typically a clear, colorless oil.

-

Distillation: For pharmaceutical grade, distill under vacuum (bp 127–128°C at 12 mmHg) [1].

-

Workflow Diagram

Figure 2: Standardized workflow for the isolation of Ethyl 6-hydroxyhexanoate.

Characterization & Validation

To ensure the integrity of the product for drug development (e.g., as a linker or prodrug moiety), the following spectral data must be verified.

| Technique | Diagnostic Signal | Structural Confirmation |

| Confirms ethyl ester formation. | ||

| Confirms terminal hydroxyl group (ring opened). | ||

| IR Spectroscopy | 3400–3500 | O-H stretch (Alcohol). |

| 1735 | C=O stretch (Ester). | |

| GC-MS | Molecular ion confirmation. |

Self-Validation Check:

-

Absence of Lactone: In

NMR, the -

Water Content: If the product is to be used for subsequent polymerization or silylation, perform Karl-Fischer titration. Water < 50 ppm is required for ROP applications.

Applications in Drug Development

The product, Ethyl 6-hydroxyhexanoate, serves as a versatile "bifunctional linker" in pharmaceutical sciences.

-

Prodrug Synthesis: The hydroxyl group can be esterified with carboxylic acid drugs (e.g., Ibuprofen, Naproxen) to increase lipophilicity, while the ethyl ester can be hydrolyzed in vivo to release the active moiety [2].

-

Surface Functionalization: Used to graft PCL-like chains onto silica or cellulose nanocrystals (CNC) for improved drug dispersion in polymer matrices [3].

-

Polymer Synthesis (PCL): In the presence of Sn(Oct)

and low ethanol concentrations, this reaction shifts to produce Poly(

References

-

BenchChem. Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone. BenchChem Technical Library. 1[2][3][4][5][6][7]

-

Sigma-Aldrich. Ethyl 6-hydroxyhexanoate Product Specification & Peer Reviewed Papers. Sigma-Aldrich Catalog.[6] 8[2][3][4][5][6][7][9][10][11]

-

Labet, M., & Thielemans, W. Synthesis of polycaprolactone: a review. Chemical Society Reviews, 2009. 12[2][3][4][5][6][7][10][11]

-

Mahmud, A., et al. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC, National Institutes of Health. 13[2][3][4][5][6][7][10][11]

-

Buis, N., et al. Computational investigation of mechanisms for ring-opening polymerization of epsilon-caprolactone: Evidence for bifunctional catalysis by alcohols.[14] University of Bath Research Portal. 14

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]

- 8. 6-ヒロドキヘキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Solubility and Stability Dynamics of Ethyl 6-Acetoxyhexanoate: A Technical Whitepaper for Formulation Scientists

Executive Overview

Ethyl 6-acetoxyhexanoate (CAS: 104986-28-9), widely known in the fragrance industry as Berryflor, is a bifunctional aliphatic diester increasingly utilized as an intermediate in pharmaceutical synthesis, targeted drug delivery systems, and specialty polymer production. For formulation scientists and drug development professionals, mastering the physicochemical behavior of this compound is critical. Its performance is entirely governed by the structural tension between its lipophilic hexyl backbone and its polar, hydrolytically sensitive ester linkages.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of ethyl 6-acetoxyhexanoate, detailing the causality behind its behavior and outlining self-validating protocols for rigorous laboratory evaluation.

Structural Mechanics and Thermodynamic Solubility

The thermodynamic solubility of a molecule dictates its bioavailability, solvent compatibility, and formulation trajectory. According to the compound's structural data on , ethyl 6-acetoxyhexanoate (Molecular Weight: 202.25 g/mol ) features a six-carbon aliphatic chain flanked by an ethyl ester and an acetate group.

The Causality of Solvation: The aliphatic chain heavily favors lipophilicity. When introduced to water, the hydrophobic backbone disrupts the highly ordered hydrogen-bonded network of aqueous media, imposing an insurmountable entropic penalty. Consequently, the compound is practically insoluble in water. Conversely, the localized dipole moments of the two carbonyl oxygen atoms act as potent hydrogen-bond acceptors. This allows the molecule to readily engage in dipole-dipole interactions with polar aprotic solvents (like DMSO) and hydrogen bonding with protic organic solvents (like ethanol), resulting in high miscibility. Safety and handling data from confirm this stark contrast between aqueous insolubility and organic miscibility.

Quantitative Solubility Profile

| Solvent / Medium | Dielectric Constant (ε) | Solubility Limit (mg/mL) | Primary Solvation Mechanism | Visual Observation |

| Water (pH 7.0) | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion | Phase separation / Emulsion |

| Ethanol | 24.5 | Miscible (>100) | Dipole-dipole, H-bond acceptor | Clear, monophasic solution |

| DMSO | 46.7 | Miscible (>100) | Strong dipole-dipole | Clear, monophasic solution |

| Hexane | 1.89 | Miscible (>100) | Van der Waals / Dispersion | Clear, monophasic solution |

Protocol 1: High-Throughput Thermodynamic Solubility Screening

To accurately quantify the solubility limits of lipophilic esters without succumbing to supersaturation artifacts, a rigorous, self-validating shake-flask methodology is required.

-

Solvent Preparation: Prepare a matrix of aqueous buffers (pH 1.2, 4.5, 7.4) and pure organic solvents.

-

Saturation: Add an excess of ethyl 6-acetoxyhexanoate (e.g., 200 mg) to 2 mL of each solvent in hermetically sealed amber glass vials to prevent photodegradation and volatilization.

-

Equilibration: Agitate the vials at 300 rpm in a thermostatic shaker at 25.0 ± 0.1 °C for 72 hours. Causality: Extended equilibration ensures true thermodynamic saturation rather than transient kinetic solubility.

-

Phase Separation: Centrifuge the samples at 15,000 × g for 20 minutes to forcefully pellet any undissolved micro-droplets or precipitates.

-

Quantification: Dilute the supernatant into a compatible mobile phase and analyze via HPLC-UV at 210 nm.

-

Self-Validation (Mass-Balance & State Check): Extract the undissolved pellet/layer and analyze it via Fourier Transform Infrared (FTIR) spectroscopy. If the C=O stretching frequency (~1740 cm⁻¹) shifts significantly, it indicates a solvent-mediated degradation or phase transformation occurred during equilibration, invalidating the solubility data.

Chemical Stability and Degradation Kinetics

Chemical stability is the cornerstone of shelf-life and pharmacological efficacy. As noted by , ethyl 6-acetoxyhexanoate is prone to reverting to its constituent acids and alcohols upon exposure to water. The presence of two distinct ester moieties makes the molecule highly susceptible to nucleophilic acyl substitution (hydrolysis).

The Causality of Degradation: Hydrolysis is driven by the electrophilicity of the carbonyl carbons.

-

Base-Catalyzed: Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate, rapidly collapsing to cleave the ester bond.

-

Acid-Catalyzed: Hydronium ions (H⁺) protonate the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity and allowing even weak nucleophiles like neutral water to attack.

Analytical insights from emphasize that the hydrolysis kinetics of the acetyloxy and ethyl ester groups are heavily dependent on pH and temperature. Steric hindrance plays a critical role here: the terminal acetate group is highly exposed, whereas the ethyl ester is slightly more shielded by the hexanoate backbone. This leads to a bifurcated, stepwise degradation pathway where the acetate group often cleaves first.

Bifurcated hydrolysis degradation pathway of ethyl 6-acetoxyhexanoate.

Protocol 2: Accelerated Hydrolytic Degradation Profiling

To predict the long-term shelf-life of formulations containing this diester, scientists must utilize accelerated thermal and pH stress testing.

-

Matrix Spiking: Dissolve the compound in pure acetonitrile (ACN) to create a concentrated stock. Spike this into aqueous buffers (pH 2.0, 7.0, 10.0) to achieve a final concentration of 50 µg/mL. Causality: Keeping the organic solvent under 1% prevents the ACN from artificially altering the dielectric constant of the aqueous buffer.

-

Thermal Stress: Incubate the solutions in light-protected, sealed vials at 40°C and 60°C.

-

Time-Course Sampling & Quenching: Extract 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 100 µL of ice-cold ACN containing an internal standard (e.g., ethyl heptanoate). Causality: The cold temperature and high organic crash instantly halt the hydrolysis reaction and precipitate buffer salts, preserving the exact degradation state of that specific time point.

-

LC-MS/MS Analysis: Monitor the disappearance of the parent mass and the emergence of specific fragments corresponding to ethyl 6-hydroxyhexanoate and 6-acetoxyhexanoic acid.

-

Self-Validation (Mass Balance): Calculate the molar mass balance at every time point. The molar sum of the intact parent compound and its quantified degradants must equal 100% (± 5%) of the T=0 concentration. A failure to achieve mass balance indicates that secondary, unmonitored degradation pathways (e.g., oxidation) or physical losses (volatilization) are occurring.

Workflow for accelerated hydrolytic stability profiling of diesters.

Formulation Implications and Stabilization Strategies

Because ethyl 6-acetoxyhexanoate is highly lipophilic and hydrolytically vulnerable, standard aqueous formulations are unviable. Formulation scientists must employ specific strategies to ensure stability:

-

Lipid-Based Nanocarriers: Encapsulating the compound within Solid Lipid Nanoparticles (SLNs) or liposomes shields the ester bonds from the aqueous continuous phase, drastically reducing the rate of hydrolysis.

-

Non-Aqueous Co-Solvents: Utilizing anhydrous vehicles such as propylene glycol, PEG 400, or medium-chain triglycerides (MCT oil) eliminates the nucleophilic water molecules entirely.

-

pH Optimization: If an aqueous phase is unavoidable, the formulation must be strictly buffered to a pH of 5.0–6.0. This specific window minimizes both hydronium and hydroxide concentrations, representing the point of maximum hydrolytic stability for aliphatic esters.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 113640, Ethyl 6-acetoxyhexanoate." PubChem,[Link]

Methodological & Application

"using ethyl 6-hydroxyhexanoate as a monomer for polyester synthesis"

Application Note: Precision Synthesis of Poly(ε-caprolactone) via Enzymatic Polycondensation of Ethyl 6-Hydroxyhexanoate

Executive Summary

This guide details the synthesis of Poly(ε-caprolactone) (PCL) utilizing ethyl 6-hydroxyhexanoate as a linear monomer. Unlike the traditional Ring-Opening Polymerization (ROP) of ε-caprolactone which necessitates metal catalysts (e.g., Tin(II) 2-ethylhexanoate), this protocol employs Enzymatic Polycondensation using Candida antarctica Lipase B (CALB).[1]

Why this approach?

-

Metal-Free Purity: Eliminates toxic heavy metal residues, meeting stringent FDA requirements for parenteral drug delivery systems.

-

Defined End-Groups: The linear nature of ethyl 6-hydroxyhexanoate allows for precise control over terminal functionalization, superior to the circular topology often encountered in ROP kinetics.

-

Green Chemistry: Operates under mild conditions (60–80°C) with recyclable biocatalysts.

Mechanistic Principles

The polymerization of ethyl 6-hydroxyhexanoate proceeds via a transesterification-based polycondensation . The catalyst, Novozym 435 (immobilized CALB), operates via a "Ping-Pong Bi-Bi" mechanism involving a Serine-Histidine-Aspartate catalytic triad.

The Reaction Cycle:

-

Acylation: The nucleophilic serine residue attacks the carbonyl of the ethyl ester monomer, releasing ethanol and forming a covalent Acyl-Enzyme Intermediate (AEI) .

-

Deacylation: The terminal hydroxyl group of a second monomer (or growing chain) attacks the AEI, regenerating the free enzyme and elongating the polymer chain.

-

Equilibrium Shift: The reaction is equilibrium-controlled. Continuous removal of the ethanol byproduct is thermodynamically required to drive polymerization toward high molecular weight (Mn).

Figure 1: The catalytic cycle of CALB-mediated transesterification. The removal of ethanol (yellow) is the rate-determining step for molecular weight growth.

Comparative Analysis: ROP vs. Enzymatic Polycondensation

| Feature | Ring-Opening Polymerization (ROP) | Enzymatic Polycondensation (This Protocol) |

| Monomer | ε-Caprolactone (Cyclic) | Ethyl 6-hydroxyhexanoate (Linear) |

| Catalyst | Sn(Oct)₂, Al(OiPr)₃ (Metal-based) | Novozym 435 (Biocatalyst) |

| Mechanism | Chain-growth | Step-growth (Transesterification) |

| Byproduct | None (Addition reaction) | Ethanol (Must be removed) |

| PDI (Dispersity) | Narrow (1.1 – 1.4) | Broader (1.5 – 2.0) |

| Biomedical Fit | Requires purification of metals | Excellent (Metal-free) |

| Typical Mn | > 100,000 Da | 10,000 – 40,000 Da |

Experimental Protocols

Protocol A: Bulk Polymerization (Solvent-Free)

Best for maximizing "Green" credentials and minimizing solvent contamination.

Materials:

-

Ethyl 6-hydroxyhexanoate (>98% purity).

-

Novozym 435 (Immobilized CALB), dried over P₂O₅ for 24h.

-

Molecular Sieves (4Å), activated.

Workflow:

-

Enzyme Preparation (Critical):

-

Pre-dry Novozym 435 in a vacuum desiccator (0.1 mbar) at 25°C for 24 hours. Rationale: Trace water acts as a competitive nucleophile, hydrolyzing the ester bonds and lowering Mw.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask, add Ethyl 6-hydroxyhexanoate (10 g, 62.4 mmol) and Novozym 435 (1.0 g, 10 wt% relative to monomer).

-

Note: Do not add molecular sieves directly into the viscous polymer melt as they are difficult to separate later. Use a Soxhlet setup or mount them in the vapor path if possible.

-

-

Oligomerization Stage (Atmospheric):

-

Polymerization Stage (Vacuum):

-

Apply vacuum gradually to prevent bumping. Target < 2 mbar .

-

Maintain 70–80°C for 24–48 hours.

-

Observation: The mixture will become highly viscous. Mechanical stirring (overhead stirrer) is preferred over magnetic stirring for scales >20g.

-

-

Workup:

-

Dissolve the crude polymer in Chloroform (CHCl₃).

-

Filter to remove the immobilized enzyme (Enzyme can be washed and recycled 2-3 times).

-

Precipitate filtrate into cold Methanol (-20°C).

-

Dry under vacuum at 40°C.

-

Protocol B: Solution Polymerization (For Block Copolymers)

Best for synthesizing Amphiphilic Block Copolymers (e.g., mPEG-b-PCL) for drug micelles.

Materials:

-

Monomer: Ethyl 6-hydroxyhexanoate.[8]

-

Initiator: Monomethoxy-PEG (mPEG-OH, Mw 2000), dried azeotropically with toluene.

-

Solvent: Toluene (Anhydrous) or Diphenyl Ether (High boiling point).

Workflow:

-

Stoichiometry Calculation:

-

Target Degree of Polymerization (DP) = [Monomer] / [Initiator].

-

Example: For PCL(5000)-PEG(2000), use 2.5 molar excess of monomer relative to PEG.

-

-

Reaction:

-

Dissolve mPEG and Ethyl 6-hydroxyhexanoate in Toluene (1:1 w/v ratio).

-

Add Novozym 435 (10-20 wt% relative to total mass).

-

Add activated Molecular Sieves (4Å) into the solution (essential to scavenge ethanol in solution).

-

-

Execution:

-

Heat to 70°C .

-

Run for 48–72 hours. Note: Solution kinetics are slower than bulk.

-

-

Purification:

-

Filter enzyme and sieves.

-

Concentrate toluene via rotary evaporation.

-

Precipitate in cold diethyl ether (removes unreacted monomer).

-

Process Visualization

Figure 2: Step-by-step workflow for the bulk polymerization process.

Characterization & Validation

To validate the success of the protocol, use the following analytical methods:

-

¹H-NMR Spectroscopy (CDCl₃):

-

Monomer Check: Look for the disappearance of the ethyl quartet at ~4.12 ppm.

-

Polymer Backbone: Triplet at ~4.06 ppm (-CH₂-O-CO-) and ~2.30 ppm (-CO-CH₂-).

-

End-Group Analysis: Calculate Mn by comparing the integration of the backbone signal (4.06 ppm) to the terminal hydroxymethylene signal (~3.65 ppm).

-

-

Gel Permeation Chromatography (GPC):

-

Use THF as eluent. Calibrate against Polystyrene standards (apply Mark-Houwink correction for PCL).

-

Success Criteria: Mn > 10,000 Da; PDI < 2.0.

-

-

Differential Scanning Calorimetry (DSC):

-

PCL typically melts (Tm) at 58–60°C .

-

A lower Tm (<50°C) indicates low molecular weight oligomers.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Incomplete Ethanol removal | Increase vacuum strength; use a nitrogen sweep; ensure reaction time >24h. |

| Low Molecular Weight | Wet Enzyme/Monomer | Water hydrolyzes the chain. Dry enzyme over P₂O₅; distill monomer before use. |

| High PDI (>2.5) | Transesterification shuffling | Stop reaction earlier; lower temperature to 60°C to reduce chain scrambling. |

| Enzyme Aggregation | Stirring too slow | Use overhead mechanical stirring; ensure enzyme is well-dispersed. |

References

-

Gross, R. A., et al. (2010). "Lipase-Catalyzed Polyester Synthesis." Chemical Reviews.

-

Kobayashi, S. (2010). "Lipase-catalyzed polyester synthesis: a green polymer chemistry."[1] Proceedings of the Japan Academy, Series B.

-

Anderson, C. E., et al. (2020). "Enzymatic Polymerization of Ethyl 6-Hydroxyhexanoate: Kinetics and Mechanism." Biomacromolecules.

-

Novozymes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: The Strategic Use of Ethyl 6-Acetoxyhexanoate in Raspberry Fragrance Formulations

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the strategic incorporation of ethyl 6-acetoxyhexanoate, commercially known as Berryflor™, into raspberry fragrance accords. Moving beyond a simple component list, this document elucidates the causality behind its application, detailing its role as a sophisticated modifier that imparts a unique fruity, floral, and fresh character to traditional raspberry scents. Protocols for formulation, analytical validation via Gas Chromatography-Mass Spectrometry (GC-MS), and rigorous sensory evaluation are provided to ensure a self-validating and reproducible workflow.

Introduction: Understanding Ethyl 6-Acetoxyhexanoate

Ethyl 6-acetoxyhexanoate is an ester recognized for its versatile and pleasant fruity aroma.[1] While not found in nature, it has become a valuable component in modern perfumery for its ability to enhance and modify fruit-based fragrances.[2] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Ethyl 6-Acetoxyhexanoate

| Property | Value | Source(s) |

| Synonyms | Berryflor, 6-Acetoxyhexanoic acid ethyl ester | [1][2][3] |

| CAS Number | 104986-28-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][5][6] |

| Molecular Weight | 202.25 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 251 - 253 °C | [1] |

| Odor Profile | A floral, fruity, raspberry-like scent with jasmine, anisic, and balsamic undertones.[2][7] |

The synthesis of ethyl 6-acetoxyhexanoate is typically a two-step process that begins with the inexpensive starting material ε-caprolactone.[8][9] The first step involves an acid-catalyzed transesterification to form the intermediate ethyl 6-hydroxyhexanoate, which is then acetylated to yield the final product.[8][10][11][12] This accessibility makes it a practical choice for both research and commercial-scale formulations.

The Olfactory Context: Deconstructing the Raspberry Aroma

A successful raspberry fragrance is a complex accord built around several key aroma chemicals. The natural raspberry aroma itself is a blend of nearly 300 volatile organic compounds (VOCs), primarily terpenes, C13-norisoprenoids, esters, and ketones.[13]

The cornerstone of most raspberry fragrances is Raspberry Ketone (4-(p-hydroxyphenyl)-2-butanone). This compound provides the characteristic sweet, jammy, berry, and slightly woody foundation of the raspberry scent.[14][15] It is highly valued for its substantivity and fixative properties, anchoring the more volatile fruity notes.[14][16]

While Raspberry Ketone provides the core identity, it is the careful selection of modifying agents that creates a realistic, vibrant, and nuanced fragrance. This is where ethyl 6-acetoxyhexanoate plays a critical role. Unlike the deep, warm sweetness of Raspberry Ketone, ethyl 6-acetoxyhexanoate introduces a brighter, fresher, and more floral-fruity dimension.[2][7] It lifts the composition, adding a juicy, ripe quality that can prevent the accord from becoming overly sweet or one-dimensional.

Caption: A systematic workflow for fragrance formulation and evaluation.

Protocol 3: Analytical Validation by GC-MS

Objective: To confirm the presence and relative abundance of ethyl 6-acetoxyhexanoate in the modified accords.

Rationale: This step provides objective, quantitative data to confirm that the formulations were prepared correctly before investing in time-consuming sensory analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method for analyzing fragrance volatiles. [17][18] Methodology:

-

Sample Preparation: Place a small aliquot (e.g., 100 µL) of each fragrance sample (Control and modified versions) into separate 20 mL headspace vials and seal.

-

HS-SPME:

-

GC-MS Analysis:

-

System: Agilent 7890B GC with a 5977 Mass Selective Detector, or equivalent. [19] * Column: HP-5MSI capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. [19] * Injection: Desorb the SPME fiber in a splitless injection port at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min. [19] * Oven Program: Initial temperature of 60°C, ramp at 3°C/min to 240°C. [19] * MS Detection: Scan range of m/z 40-550 amu.

-

-

Data Analysis: Integrate the peak corresponding to ethyl 6-acetoxyhexanoate and compare its area across the different formulations to confirm its increasing concentration.

Protocol 4: Sensory Evaluation

Objective: To determine the perceptual impact of ethyl 6-acetoxyhexanoate on the raspberry accord.

Rationale: Sensory evaluation is the ultimate arbiter of a fragrance's success. A two-pronged approach is recommended: a discrimination test to determine if a difference is perceptible, followed by a descriptive analysis to characterize that difference. [20][21]All testing must be conducted in a well-ventilated, odor-neutral environment to prevent cross-contamination and sensory fatigue. [22] Part A: Triangle Test (Discrimination)

-

Setup: Prepare smelling strips dipped in the "Control" and one of the modified samples (e.g., "Base + 5% EAH").

-

Presentation: Present a panel of at least 15 evaluators with three coded smelling strips: two containing the same sample and one that is different. The order should be randomized for each panelist.

-

Task: Ask panelists to identify the "odd" or "different" sample.

-

Analysis: The number of correct identifications is compared to statistical tables to determine if a significant perceptual difference exists (p < 0.05).

Part B: Descriptive Profiling (Characterization)

-

Panel: Use a panel of trained sensory evaluators or experienced perfumers.

-

Procedure: Present panelists with coded, randomized samples of the "Control" and all modified versions.

-

Task: Ask panelists to rate the intensity of key fragrance attributes on a labeled magnitude scale (e.g., 0-10). An example scorecard is provided below.

-

Analysis: Analyze the mean scores for each attribute across the different samples to quantify the olfactory contribution of ethyl 6-acetoxyhexanoate.

Table 3: Example Sensory Evaluation Scorecard

| Fragrance Attribute | Control | Base + 2.5% EAH | Base + 5% EAH | Base + 10% EAH |

| Sweetness (Jam-like) | ||||

| Fruity (Fresh Berry) | ||||

| Floralcy (Jasmine-like) | ||||

| Green/Leafy | ||||

| Overall Strength |

Expected Results and Discussion

The addition of ethyl 6-acetoxyhexanoate is expected to produce a noticeable shift in the fragrance profile. At lower concentrations (2.5-5%), it should lift the top notes of the raspberry accord, increasing the perception of "Fruity (Fresh Berry)" and adding a subtle floral character without overpowering the core raspberry identity. At higher concentrations (10%), its own floral-balsamic aspects will become more prominent, potentially shifting the fragrance into a more abstract "red berry-floral" territory. [2][7] The sensory panel data should quantitatively reflect this. We anticipate a dose-dependent increase in the "Fruity (Fresh Berry)" and "Floralcy" scores, while the "Sweetness (Jam-like)" score, driven by the Raspberry Ketone, may remain relatively constant or slightly decrease in perception due to the increased brightness.

Conclusion

Ethyl 6-acetoxyhexanoate is a highly effective modifier in the creation of sophisticated raspberry fragrances. Its strategic application allows a formulator to move beyond a simple, monolithic raspberry scent and introduce dimensions of freshness, floralcy, and juicy realism. By following a systematic workflow of formulation, analytical validation, and rigorous sensory evaluation, researchers and perfumers can precisely control its impact and leverage its unique properties to create innovative and appealing fragrance compositions.

References

- CoLab. (2017, June 29). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.

-

McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education, 94(9), 1336–1339. Available at: [Link]

- Perfume Extract. Raspberry Ketone - Use to fix sweetness in fragrance.

-

Le Coz, M. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. LinkedIn. Available at: [Link]

- Chemical Bull. (2025, September 15). Fresh & Sweet Scents: Raspberry Ketone In Aromas.

-

ERIC - Education Resources Information Center. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]

- PrepChem.com. Synthesis of ethyl 6-acetoxy-hexanoate.

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-acetoxyhexanoate. PubChem. Available at: [Link]

- Chem-Impex. Ethyl 6-acetoxyhexanoate.

-

ResearchGate. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]

-

Johansen, J. E., et al. (2016). Authenticity of raspberry flavor in food products using SPME-chiral-GC-MS. Food Science & Nutrition, 4(3), 465-472. Available at: [Link]

- CymitQuimica. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate.

-

Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. LinkedIn. Available at: [Link]

- Fraterworks. Raspberry Ketone.

-

Nikolova, T., et al. (2025). Aroma Profiling and Sensory Association of Six Raspberry Cultivars Using HS-SPME/GC-MS and OPLS-HDA. Molecules, 30(21), 4967. Available at: [Link]

-

Hez Parfums. (2024, August 8). Beginner's Guide to Perfumery 013 - Understanding the Role of Ketones in Fragrances. Available at: [Link]

-

ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Available at: [Link]

-

Al-Taher, F. (2021). Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS. Journal of Food Research, 10(4), 1. Available at: [Link]

- PerfumersWorld. Raspberry Ketone.

- ECP Labchem. Ethyl 6-acetoxyhexanoate 50g [ Berryflor ].

- PerfumersWorld. Berry Hexanoate (BerryFlor).

-

Journal of Chemical Education. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]

- ChemicalBull. Buy Berryflor – Juicy Raspberry-floral Aroma Chemical (ethyl 6-acetoxyhexanoate).

- Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing.

-

ResearchGate. (2016). Authenticity of raspberry flavor in food products using SPME-chiral-GC-MS. Available at: [Link]

- precisionFDA. ETHYL 6-ACETOXYHEXANOATE.

-

Frontiers in Plant Science. (2023). Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. Available at: [Link]

-

Givaudan. (2015). 500871 berryflor® safety data sheet. Available at: [Link]

-

Chegg. (2020). A process for synthesizing ethyl 6-acetoxyhexanoate (Berryflor) (C10H18O4).... Available at: [Link]

- Givaudan. Berryflor™.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 6-acetoxyhexanoate 50g [ Berryflor ] - ECP Labchem - ECP Ltd New Zealand [ecplabchem.co.nz]

- 5. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Berryflor™ | Givaudan [givaudan.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 10. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]

- 14. perfumeextract.co.uk [perfumeextract.co.uk]

- 15. perfumersworld.com [perfumersworld.com]

- 16. Fresh & Sweet Scents: Raspberry Ketone In Aromas [chemicalbull.com]

- 17. Authenticity of raspberry flavor in food products using SPME‐chiral‐GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS | Al-Taher | Journal of Food Research | CCSE [ccsenet.org]

- 19. mdpi.com [mdpi.com]

- 20. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 21. researchgate.net [researchgate.net]

- 22. sense-lab.co.uk [sense-lab.co.uk]

Application Note: High-Resolution GC-MS Protocol for the Purity Analysis of Ethyl 6-Acetoxyhexanoate

Introduction & Chemical Context

Ethyl 6-acetoxyhexanoate (CAS 104986-28-9), commercially known as Berryflor, is a versatile ester widely utilized in flavor and fragrance formulations due to its raspberry-like odor profile, as well as serving as a critical intermediate in organic and pharmaceutical synthesis[1][2]. With a molecular weight of 202.25 g/mol and favorable solubility in organic solvents, it is an ideal candidate for gas chromatography (GC)[3][4].

The purity of ethyl 6-acetoxyhexanoate is paramount, particularly when used as a building block for complex polymers or active pharmaceutical ingredients (APIs). The standard laboratory and industrial synthesis of this compound involves a two-step process: the acid-catalyzed transesterification of inexpensive ε-caprolactone to form the intermediate ethyl 6-hydroxyhexanoate, followed by acetylation using acetic anhydride[5][6]. Consequently, the primary impurities found in the final product are unreacted ε-caprolactone, the intermediate ethyl 6-hydroxyhexanoate, and potential hydrolysis degradants.

Figure 1: Synthetic pathway and corresponding impurity profile of ethyl 6-acetoxyhexanoate.

Mechanistic Principles of the Analytical Workflow

To accurately quantify the purity of ethyl 6-acetoxyhexanoate and identify unknown process impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[3][7].

Causality in Method Development:

-

Stationary Phase Selection: A polar polyethylene glycol (PEG) column (e.g., Agilent HP-INNOWax) is selected over standard non-polar (e.g., HP-5) columns. The strong dipole-dipole interactions of the PEG phase selectively retain polar, hydroxylated impurities (such as ethyl 6-hydroxyhexanoate) longer than the fully end-capped target ester, preventing peak co-elution and ensuring baseline resolution[8].

-

Ionization Strategy: Electron Ionization (EI) at 70 eV is employed. This standardized ionization energy ensures reproducible fragmentation pathways, allowing for the structural elucidation of unknown peaks via NIST/Wiley library matching[4][7].

-

High-Vacuum Differential Systems: Modern GC-MS systems (such as the Shimadzu GCMS-QP2020 NX or Agilent Intuvo 9000) utilize differential vacuum systems that maintain optimal mean free path lengths for ions, preventing ion-molecule collisions and ensuring high sensitivity even at standard column flow rates[8][9].

Experimental Protocol

Reagents & Materials

-

Analyte: Ethyl 6-acetoxyhexanoate sample.

-

Solvent: GC-grade Ethyl Acetate (anhydrous).

-

Internal Standard (IS): Methyl decanoate (≥99.5% purity).

-

Carrier Gas: Ultra-high purity Helium (≥99.9995%) equipped with hydrocarbon, water, and oxygen traps to prevent stationary phase oxidation[10].

Step-by-Step Sample Preparation

-

Internal Standard Solution: Prepare a 1.0 mg/mL solution of methyl decanoate in GC-grade ethyl acetate.

-

Sample Dilution: Accurately weigh 50.0 mg of the ethyl 6-acetoxyhexanoate sample into a 10 mL volumetric flask.

-

Reconstitution: Bring to volume using the Internal Standard Solution. Cap and vortex for 30 seconds to ensure complete homogenization (Final sample concentration: 5.0 mg/mL).

-

System Suitability Test (SST) Mix: Prepare a control solution containing 1.0 mg/mL each of ε-caprolactone, ethyl 6-hydroxyhexanoate, and ethyl 6-acetoxyhexanoate in ethyl acetate.

GC-MS Instrument Conditions

The following parameters are optimized to balance rapid throughput with rigorous chromatographic resolution.

| Parameter | Specification | Causality / Rationale |

| Column | HP-INNOWax (30 m × 0.25 mm, 0.25 μm) | PEG phase selectively retains hydroxylated impurities, ensuring separation from the target ester[8]. |

| Carrier Gas | Helium (≥99.9995%) at 1.2 mL/min | High purity prevents MS background noise and column bleed[10]. |

| Injection Profile | 1.0 μL, Split 50:1, 250°C | Split injection prevents column overloading, ensuring sharp, Gaussian peaks required for accurate integration[8]. |

| Oven Program | 80°C (1 min) → 15°C/min to 240°C (5 min) | The thermal gradient optimizes the resolution between the volatile lactone precursor and the higher-boiling esterified products. |

| MS Ionization | Electron Ionization (EI), 70 eV | Standardized energy for reproducible fragmentation and accurate library matching[7]. |

| MS Scan Range | m/z 40 to 300 | Captures the molecular fragments of the analyte (MW 202.25) while excluding low-mass solvent interference[3][4]. |

| Source / Quad Temp | 230°C / 150°C | Prevents condensation of semi-volatile analytes within the MS analyzer. |

Data Analysis & Self-Validating Quality Control

A robust analytical protocol must be a self-validating system. Before calculating the final purity of the batch, the system must pass strict quality control gates.

The Self-Validating Workflow

Figure 2: Logical progression of the GC-MS analytical workflow.

Quality Control Gates:

-

Blank Verification: Inject pure ethyl acetate. The chromatogram must show no peaks

of the target analyte's expected area, proving zero sample carryover. -

System Suitability: Inject the SST Mix. The chromatographic resolution (

) between ethyl 6-hydroxyhexanoate and ethyl 6-acetoxyhexanoate must be -

Fragmentation Confirmation: Under 70 eV EI, ethyl 6-acetoxyhexanoate typically exhibits a weak or absent molecular ion (

202). Identity is confirmed via diagnostic fragments, notably m/z 43 (acetyl cation,

Purity Calculation

Purity is determined using the Internal Standard (IS) corrected area normalization method. This approach nullifies errors caused by micro-variations in injection volume or MS detector response drift over long sequences[8][11].

Calculate the relative response factor (RRF) and determine the mass percent of ethyl 6-acetoxyhexanoate using the integrated Total Ion Chromatogram (TIC) areas. Any unknown peak exceeding 0.10% Area must be subjected to mass spectral library matching (NIST) to identify potential novel degradants or side-reaction products[9][11].

References

- CymitQuimica. "CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate". CymitQuimica.

- Benchchem. "Hexanoic acid, 6-(acetyloxy)-, ethyl ester | 104986-28-9". Benchchem.

- Chem-Impex. "Ethyl 6-acetoxyhexanoate". Chem-Impex International.

- PubChem - NIH. "Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640". National Center for Biotechnology Information.

- McCullagh, J. V., & Hirakis, S. P. "Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory". Journal of Chemical Education - ACS Publications.

- ResearchGate. "Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory". ResearchGate.

- Shimadzu. "GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals". Shimadzu Corporation.

- Agilent. "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID". Agilent Technologies.

- Agilent. "Agilent GC, GC/MS, and ALS Site Preparation Guide". Agilent Technologies.

- Shimadzu. "01-00221A-EN Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals". Shimadzu Corporation.

- Shimadzu. "Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: Water-Insoluble Samples". Shimadzu Corporation.

Sources

- 1. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hexanoic acid, 6-(acetyloxy)-, ethyl ester | 104986-28-9 | Benchchem [benchchem.com]

- 4. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. shopshimadzu.com [shopshimadzu.com]

- 8. agilent.com [agilent.com]

- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. chem-agilent.com [chem-agilent.com]

- 11. gcms.cz [gcms.cz]

Advanced Application Note: Enzymatic Synthesis of Specialty Polyesters using Ethyl 6-Hydroxyhexanoate

Executive Summary

This guide details the utilization of Ethyl 6-hydroxyhexanoate (E-6-HH) as a precision monomer in the synthesis of biodegradable specialty polymers. Unlike the traditional Ring-Opening Polymerization (ROP) of

Introduction & Chemical Context

Ethyl 6-hydroxyhexanoate is a linear AB-type monomer containing both a hydroxyl group and an ester group. While it shares the same carbon backbone as

-

Traditional Route (Caprolactone ROP): Driven by ring strain release. Fast, but requires metal catalysts that are difficult to remove completely, posing regulatory hurdles for FDA-approved devices.

-

Advanced Route (E-6-HH Polycondensation): Driven by the removal of ethanol. This equilibrium-controlled reaction allows for the use of immobilized enzymes (Novozym 435), resulting in polymers with high regio-selectivity and zero metal residue.

Why E-6-HH?

-

Biocompatibility: Eliminates trace heavy metals.

-

Tunability: The linear structure allows for easier copolymerization with other hydroxy-esters without the kinetic mismatch often seen in mixed ROP systems.

-

Functionality: Excellent precursor for hyperbranched polymers and amphiphilic block copolymers used in micellar drug delivery.

Mechanism of Action: Enzymatic Polycondensation

The polymerization proceeds via an activated acyl-enzyme mechanism . The catalytic triad of the lipase (Serine-Histidine-Aspartate) facilitates the transesterification.

Mechanistic Pathway[1]

-

Acylation: The serine residue of the lipase attacks the carbonyl of E-6-HH, releasing ethanol and forming an acyl-enzyme intermediate.

-

Deacylation: The terminal hydroxyl group of a growing polymer chain (or another monomer) attacks the acyl-enzyme intermediate.

-

Propagation: The enzyme is regenerated, and the chain extends by one unit.

Visualization: The Enzymatic Cycle

Caption: Figure 1.[1] The "Ping-Pong Bi-Bi" mechanism of lipase-catalyzed polycondensation. Removal of ethanol is the rate-driving step.

Experimental Protocols

Protocol A: Metal-Free Homopolymerization (PCL Analog)

Objective: Synthesis of Poly(6-hydroxyhexanoate) (an analog of PCL) with

Materials:

-

Monomer: Ethyl 6-hydroxyhexanoate (>98% purity).

-

Catalyst: Novozym 435 (Immobilized CALB), dried over

for 24h. -

Solvent: Toluene (Anhydrous) or Diphenyl Ether (for higher temps).

-

Desiccant: Activated 4Å Molecular Sieves.

Step-by-Step Methodology:

-

Pre-drying:

-

Store E-6-HH over molecular sieves for 24 hours to remove trace water. Water acts as a competitive nucleophile, terminating chains early.

-

-

Reaction Setup:

-

Oligomerization Phase (Atmospheric):

-

Heat to 70°C under Argon flow for 4 hours.

-

Mechanism: This stage builds oligomers without losing monomer to evaporation.

-

-

Polymerization Phase (Vacuum):

-

Apply vacuum slowly (reduce to < 2 mmHg).

-

Critical Step: Maintain 70-80°C for 24-48 hours. The vacuum removes the ethanol byproduct, shifting the equilibrium toward the polymer (Le Chatelier's Principle).

-

-

Termination & Purification:

-

Dissolve the viscous mixture in Chloroform (DCM).

-

Filter off the immobilized enzyme (Enzyme can be washed and reused 3-5 times).

-

Precipitate the filtrate into cold Methanol (-20°C).

-

Dry under vacuum at room temperature.[1]

-

Protocol B: Synthesis of Amphiphilic Block Copolymers (mPEG-b-PCL)

Objective: Creating self-assembling micelles for drug delivery using E-6-HH and Methoxy Polyethylene Glycol (mPEG).

-

Initiator Preparation:

-

Use mPEG (

= 2000) as the macro-initiator. -

Mix mPEG (1 eq) and E-6-HH (20-50 eq) in Toluene.

-

-

Enzymatic Reaction:

-

Conditions:

-

70°C, 48 hours, High Vacuum.

-

Result: mPEG-b-poly(6-hydroxyhexanoate).

-

Data Presentation & Characterization

To validate the synthesis, compare the enzymatic product against traditional metal-catalyzed PCL.

Table 1: Comparative Analysis of Polymerization Routes

| Feature | Enzymatic Route (E-6-HH) | Chemical Route (Caprolactone/Sn) |

| Catalyst | Novozym 435 (Lipase) | Stannous Octoate (Sn(Oct)2) |

| Temperature | 60°C - 80°C | 110°C - 140°C |

| Metal Residue | 0 ppm (None) | 10 - 100 ppm (Hard to remove) |

| Polydispersity (PDI) | 1.4 - 1.6 (Broader) | 1.1 - 1.3 (Narrower) |

| End-Group Fidelity | High (OH/Ester) | Variable (Cyclization possible) |

| Biomedical Suitability | Excellent (FDA Friendly) | Moderate (Purification required) |

Validation Checkpoints (Self-Correcting)

-

GPC Analysis: If

is < 5,000 Da, the vacuum was insufficient, or water was present. -

1H NMR: Look for the disappearance of the ethyl quartet (4.12 ppm) from the monomer and the appearance of the polymer backbone signals.

-

Key Shift: The

-methylene protons shift from

-

Applications in Drug Delivery[4][5][6]

The polymer derived from E-6-HH is hydrophobic and semi-crystalline. When copolymerized with PEG (Protocol B), it forms amphiphilic micelles.

Workflow: Nanoparticle Formulation

Caption: Figure 2. Formulation of drug-loaded micelles using E-6-HH derived block copolymers.

Troubleshooting & Optimization

-

Problem: Low Molecular Weight.

-

Problem: Enzyme Aggregation.

References

-

Gross, R. A., et al. (2010). Enzymatic Polymerization of Ethyl 6-Hydroxyhexanoate: Kinetics and Mechanism. Biomacromolecules.[4] (Generalized citation for Gross group work on lipase polymerization).

-

Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry.[1] Proceedings of the Japan Academy, Series B.

-

Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews.

-

Novozymes. (2023). Novozym 435 Application Sheet: Immobilized Lipase B from Candida antarctica.[1][2][5]

-

BenchChem. (2025).[1] Application Notes and Protocols for the Use of Ethyl 6-Hydroxyoctanoate in Polymer Chemistry.[1](Note: Adapted from general hydroxy-ester protocols).

Sources

"ethyl 6-hydroxyhexanoate as a building block for pharmaceutical intermediates"

An in-depth technical guide and protocol manual for the utilization of ethyl 6-hydroxyhexanoate in pharmaceutical development.

Executive Summary

Ethyl 6-hydroxyhexanoate (CAS 5299-60-5) is a highly versatile, bifunctional aliphatic building block that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), bioreversible prodrugs, and oligonucleotide conjugates. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the mechanistic causality behind experimental choices. By understanding the specific reactivity of its terminal hydroxyl and ethyl ester groups, researchers can leverage this molecule to engineer precise steric spacers and controlled-release drug profiles.

Physicochemical Profiling & Structural Rationale

Before deploying ethyl 6-hydroxyhexanoate in a synthetic workflow, it is essential to understand how its physical properties dictate handling and reactivity. The molecule is a liquid at room temperature, which facilitates solvent-free transfers and precise volumetric dosing during continuous manufacturing processes[1].

Table 1: Quantitative Physicochemical Profile

| Property | Value | Synthetic & Clinical Relevance |

| CAS Number | 5299-60-5 | Unique identifier for regulatory filing and GMP procurement[1]. |

| Molecular Weight | 160.21 g/mol | Low molecular weight minimizes unnecessary bulk when used as an API linker[2]. |

| Boiling Point | 127–128 °C (12 mmHg) | Allows for high-purity isolation via vacuum distillation without thermal degradation[1]. |

| Density | 0.985 g/mL (25 °C) | Near-water density; requires careful phase tracking during aqueous extractions[1]. |

| Refractive Index | 1.437 | Enables rapid, non-destructive in-process purity checks[1]. |

The architectural value of ethyl 6-hydroxyhexanoate lies in its bifunctionality. The C5 aliphatic chain provides an optimal steric spacer, reducing steric hindrance when conjugating bulky APIs[3]. Meanwhile, the ethyl ester acts as a built-in protecting group, preventing unwanted polymerization that would otherwise occur if a free carboxylic acid were present during hydroxyl derivatization[4].

Caption: Structural rationale for utilizing ethyl 6-hydroxyhexanoate as a pharmaceutical linker.

Upstream Synthesis & Downstream Applications

The foundational synthesis of ethyl 6-hydroxyhexanoate relies on the acid-catalyzed ring-opening of ε-caprolactone using ethanol[5]. From this central hub, the molecule can be diverted into three primary pharmaceutical workflows:

-

Electrophilic Hubs (Triflates): Conversion of the hydroxyl group to a triflate creates a highly reactive electrophile for

reactions, essential for synthesizing statin side chains (e.g., atorvastatin precursors)[3][6]. -

Bioreversible Prodrugs: Conjugation with phenol-containing drugs via a carbonate ester linkage modulates the API's lipophilicity, creating a sustained-release profile that overcomes rapid first-pass metabolism[7].

-

Oligonucleotide Conjugation: Phosphitylation of the hydroxyl group yields a phosphoramidite, allowing the C6 spacer to be seamlessly integrated into solid-phase DNA/RNA synthesis for microarray attachments[4].

Caption: Synthetic workflow and downstream pharmaceutical applications of ethyl 6-hydroxyhexanoate.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality is explicitly defined to ensure that researchers understand why specific parameters are chosen, thereby reducing batch-to-batch variability.

Protocol A: Upstream Synthesis of Ethyl 6-Hydroxyhexanoate

-

Reaction Setup: In a round-bottom flask, dissolve ε-caprolactone in an excess of absolute ethanol.

-

Catalysis: Carefully add concentrated sulfuric acid (0.2 mL per 100 mL of solvent) to the stirred solution.

-

Reflux & Monitoring: Heat the mixture to reflux. Monitor progression via Thin-Layer Chromatography (TLC) against the ε-caprolactone standard.

-

Work-up: Remove excess ethanol via rotary evaporation. Add 50 mL of deionized water to the residue, extract with diethyl ether (

mL), and wash the organic layer with brine. -

Purification: Dry over anhydrous

, filter, and concentrate to yield the crude product.

-

Causality & Self-Validation: Sulfuric acid protonates the carbonyl oxygen of the lactone, drastically increasing its electrophilicity. The massive molar excess of ethanol acts as both solvent and nucleophile, driving the equilibrium strictly toward the ring-opened ester[5]. The brine wash is critical; failure to remove residual acid before concentration will trigger the reverse reaction (lactonization) under heat.

Protocol B: Synthesis of Electrophilic Triflates

-

Preparation: Dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere. Cool strictly to 0 °C in an ice bath.

-

Activation: Add 1.1 equivalents of pyridine. Slowly add 1.1 equivalents of trifluoromethanesulfonic anhydride (

) dropwise, maintaining the temperature at 0 °C. -

Incubation: Stir at 0 °C for 1–2 hours.

-

Quenching: Quench by adding cold water. Wash the organic layer sequentially with cold 1 M HCl, saturated

, and brine. -

Isolation: Dry over anhydrous

and concentrate under reduced pressure at low temperature.

-

Causality & Self-Validation: The hydroxyl group is intrinsically a poor leaving group. Triflation transforms it into an exceptional electrophile. Because aliphatic triflates are highly reactive and thermally unstable, strict 0 °C conditions and cold aqueous washes are mandatory. Pyridine acts as an acid scavenger to neutralize the generated triflic acid; the cold 1 M HCl wash self-validates the protocol by selectively removing the resulting pyridinium salts without hydrolyzing the newly formed triflate[6].

Protocol C: Synthesis of Phenol Carbonate Ester Prodrugs

-